molecular formula C9H4F3N5 B1411190 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile CAS No. 1823182-93-9

3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile

Cat. No.: B1411190
CAS No.: 1823182-93-9
M. Wt: 239.16 g/mol
InChI Key: CQEVZFLFBRWXOC-UHFFFAOYSA-N
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Description

“3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile” is a chemical compound that belongs to the family of triazoles . Triazoles are a family of five-membered rings that contain three nitrogen atoms and two double bonds . The four triazole isomers (1 H -1,2,3-, 2 H -1,2,3-, 1 H -1,2,4-, and 2 H -1,2,4-) differ by the arrangement of the nitrogen atoms and the locations of their three hydrogen atoms . All of the triazoles are planar and aromatic .


Synthesis Analysis

The synthesis of triazole compounds has been reported in various studies . A novel, metal-free process for the challenging synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid is reported, which features an efficient construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective and environmentally benign, due to the avoidance of chromatography and isolation steps . Compared to the earlier batch routes, higher yields were achieved in a flow reactor .


Molecular Structure Analysis

Triazoles are planar and aromatic . They contain three nitrogen atoms and two double bonds . The four triazole isomers differ by the arrangement of the nitrogen atoms and the locations of their three hydrogen atoms .


Chemical Reactions Analysis

The synthesis of triazole compounds involves an efficient construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective and environmentally benign .

Scientific Research Applications

  • Synthetic, Physical, and Chemical Properties : This compound, a derivative of 1,2,4-triazole, is notable for its wide range of biological effects. Research indicates its potential in antifungal, antidepressant, anticancer, cardio-, and hepatoprotective applications. The physical and chemical properties of these derivatives have been a subject of study, emphasizing their relevance in developing new pharmaceuticals (Kaplaushenko et al., 2016).

  • DNA Interaction Properties : Studies on novel compounds, including triazol derivatives, have focused on their interaction with DNA. Such interactions are crucial in understanding their potential as anticancer agents, especially in photodynamic therapy applications (Ü. Demirbaş et al., 2019).

  • Solvothermal Generation Studies : Investigations into the solvothermal syntheses of 1,2,4-triazole derivatives have been conducted, offering insights into the formation processes of these compounds. Such studies are vital for developing more efficient synthesis methods (Lin Cheng et al., 2007).

  • Electroluminescent Devices : Research on Ir(III) emitters based on 1,2,4-triazole derivatives has shown potential applications in electroluminescent devices like OLEDs. The properties of these compounds can be tuned for specific light emission, important for electronic display technology (J. Fernández-Hernández et al., 2013).

  • Antimicrobial Applications : Novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial properties. Such studies are crucial in the search for new and effective antimicrobial agents (Amal Al‐Azmi & H. Mahmoud, 2020).

Future Directions

The future directions for the study of “3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile” and similar compounds could include further exploration of their synthesis methods, investigation of their physical and chemical properties, and examination of their potential applications in various fields. The methodology used for the synthesis of these compounds could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N5/c10-9(11,12)6-1-8(7(2-13)15-3-6)17-5-14-4-16-17/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEVZFLFBRWXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N2C=NC=N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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